molecular formula C6H12Cl2N2S B13119678 Thiophene-2,5-diyldimethanaminedihydrochloride

Thiophene-2,5-diyldimethanaminedihydrochloride

Cat. No.: B13119678
M. Wt: 215.14 g/mol
InChI Key: DKJUFHXVDLTTPI-UHFFFAOYSA-N
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Description

Thiophene-2,5-diyldimethanaminedihydrochloride is a compound that belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its potential biological activities and its role in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene-2,5-diyldimethanaminedihydrochloride, often involves the use of condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2,5-diyldimethanaminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into thiolanes or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12Cl2N2S

Molecular Weight

215.14 g/mol

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C6H10N2S.2ClH/c7-3-5-1-2-6(4-8)9-5;;/h1-2H,3-4,7-8H2;2*1H

InChI Key

DKJUFHXVDLTTPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CN)CN.Cl.Cl

Origin of Product

United States

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